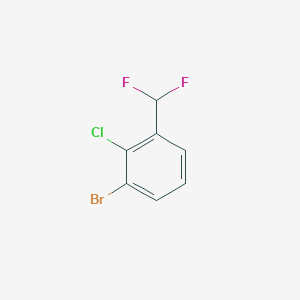

1-Bromo-2-chloro-3-(difluoromethyl)benzene

Description

1-Bromo-2-chloro-3-(difluoromethyl)benzene (CAS: Not explicitly provided; Ref: 10-F783379) is a halogenated aromatic compound featuring bromine, chlorine, and a difluoromethyl group on a benzene ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated motifs into drug candidates. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of 241.46 g/mol (calculated from formula). The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects, enhancing metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-bromo-2-chloro-3-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXADXSDHQFLVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)benzene can be achieved through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-chloro-3-(difluoromethyl)benzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield difluoromethyl-substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)benzene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions, providing insights into the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

1-Bromo-2-chloro-3-(trifluoromethyl)benzene

1-Bromo-3-chloro-2-fluorobenzene

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene

- CAS : 2167518-99-0

- Molecular Formula : C₉H₉BrF₂

- Key Differences: Methyl groups at positions 2 and 4 introduce steric hindrance, limiting accessibility in substitution reactions.

Comparative Data Table

Key Research Findings

- Electronic Effects: The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-fluorinated analogs.

- Metabolic Stability: Fluorination at the methyl position reduces oxidative metabolism, making the compound more stable in vivo than its non-fluorinated counterpart.

- Synthetic Utility : The compound’s multiple halogens enable sequential cross-coupling reactions, as demonstrated in the synthesis of HSD17B13 inhibitors.

Biological Activity

1-Bromo-2-chloro-3-(difluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-chloro-3-(difluoromethyl)benzene is characterized by the following chemical structure:

- IUPAC Name : 1-Bromo-2-chloro-3-(difluoromethyl)benzene

- Molecular Formula : C7H4BrClF2

- CAS Number : 1261849-47-1

The presence of bromine and chlorine atoms, along with a difluoromethyl group, contributes to its unique electronic and steric properties, influencing its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds like 1-bromo-2-chloro-3-(difluoromethyl)benzene exhibit notable antimicrobial activity. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that the halogen substituents enhance their antibacterial potency.

| Compound | Activity | Reference |

|---|---|---|

| 1-Bromo-2-chloro-3-(difluoromethyl)benzene | Antibacterial | |

| 5-Bromo-3-(difluoromethyl)-1H-indazole | Antimicrobial |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that halogenated aromatic compounds can induce apoptosis in cancer cells. The difluoromethyl group may play a crucial role in modulating the compound's interaction with cellular targets involved in cancer progression.

A comparative study on various halogenated compounds found that those with difluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines, indicating that 1-bromo-2-chloro-3-(difluoromethyl)benzene could be a candidate for further investigation in cancer therapy.

The biological activity of 1-bromo-2-chloro-3-(difluoromethyl)benzene is likely mediated through several mechanisms:

- Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can enhance binding affinity to biological targets.

- Electrophilic Properties : The difluoromethyl group may increase the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biomolecules.

- Cellular Uptake : The lipophilicity imparted by the halogens may facilitate cellular uptake, enhancing its bioavailability.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives of 1-bromo-2-chloro-3-(difluoromethyl)benzene. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of 1-bromo-2-chloro-3-(difluoromethyl)benzene on different cancer cell lines. The compound was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing IC50 values lower than many known chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.